REACTION_SMILES
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[Al+3:21].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[H-:20].[H-:23].[H-:24].[H-:25].[Li+:22].[NH2:1][c:2]1[cH:3][cH:4][c:5]([C:8]2([CH3:19])[CH2:9][CH2:10][N:11]([C:14]([O:15][CH2:16][CH3:17])=[O:18])[CH2:12][CH2:13]2)[cH:6][cH:7]1>>[NH2:1][c:2]1[cH:3][cH:4][c:5]([C:8]2([CH3:19])[CH2:9][CH2:10][N:11]([CH3:14])[CH2:12][CH2:13]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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CCOC(=O)N1CCC(C)(c2ccc(N)cc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCC(C)(c2ccc(N)cc2)CC1
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Name
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Type
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product
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Smiles
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CN1CCC(C)(c2ccc(N)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |